molecular formula C3H6N4S2 B12905050 5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole CAS No. 38362-23-1

5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole

Cat. No.: B12905050
CAS No.: 38362-23-1
M. Wt: 162.2 g/mol
InChI Key: YOJIMGDEWFLZKI-UHFFFAOYSA-N
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Description

5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole typically involves the reaction of hydrazine derivatives with thiadiazole precursors. One common method includes the condensation of 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole with suitable reagents under reflux conditions in a solvent such as ethanol . The reaction conditions often require the presence of a catalyst or acidic medium to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiadiazole derivatives .

Scientific Research Applications

5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-hydrazinyl-3-mercapto-1,2,4-triazole
  • 5-Hydrazinyl-3-(methylthio)isothiazole-4-carbonitrile
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole is unique due to its specific arrangement of nitrogen, sulfur, and carbon atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of thiadiazole derivatives, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the hydrazine group enhances its reactivity and potential biological activity.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For example, a study demonstrated that derivatives of thiadiazole compounds had comparable bactericidal activity to established antibiotics like streptomycin .

Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have reported that thiadiazole derivatives can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with some compounds exhibiting IC50 values in the low micromolar range . The mechanism involves inhibition of cell proliferation and induction of apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or proliferation pathways.
  • Receptor Interaction : It can bind to receptors that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can induce oxidative stress in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntifungalComparable efficacy to bifonazole
AnticancerCytotoxicity against MCF-7 and A549 cells
AnticonvulsantProtection from seizures in animal models

Case Study: Anticancer Activity

In a notable study assessing the anticancer properties of various thiadiazole derivatives, compound this compound was tested against several tumor cell lines. The results indicated a strong cytotoxic effect with an IC50 value of approximately 0.28 µg/mL against MCF-7 cells. Molecular docking studies revealed that the compound binds effectively to tubulin, disrupting microtubule formation essential for mitosis .

Properties

CAS No.

38362-23-1

Molecular Formula

C3H6N4S2

Molecular Weight

162.2 g/mol

IUPAC Name

(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)hydrazine

InChI

InChI=1S/C3H6N4S2/c1-8-3-5-2(6-4)9-7-3/h4H2,1H3,(H,5,6,7)

InChI Key

YOJIMGDEWFLZKI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=N1)NN

Origin of Product

United States

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